molecular formula C25H28N4O4S B11496927 N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide

N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11496927
M. Wt: 480.6 g/mol
InChI Key: OMGILEHBVWJWJD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach is the Staudinger reaction, which involves the [2+2] cycloaddition of ketenes with imines to form β-lactams The synthesis begins with the preparation of the imine intermediate, followed by its reaction with a ketene to form the β-lactam ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an appropriate solvent at controlled temperatures.

    Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.

    Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield deprotected β-lactams, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide may exhibit interesting bioactivity due to its multiple functional groups. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could serve as a lead compound for drug development. Its structural complexity allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy and minimize side effects.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide
  • **N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}propionamide

Uniqueness

N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, bioactivity profiles, and physical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H28N4O4S/c1-3-33-20-12-8-18(9-13-20)26-22(30)15-21-24(32)27(2)25(34)29(21)16-17-6-10-19(11-7-17)28-14-4-5-23(28)31/h6-13,21H,3-5,14-16H2,1-2H3,(H,26,30)

InChI Key

OMGILEHBVWJWJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)N4CCCC4=O)C

Origin of Product

United States

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